4-(Benzyloxy)-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family, characterized by its unique structure which includes a benzyloxy group at the 4-position and a carboxylic acid group at the 2-position of the indole ring. Indoles are significant heterocyclic compounds commonly found in various natural products and pharmaceuticals, making derivatives like this compound crucial in medicinal chemistry and organic synthesis.
This compound can be sourced from various chemical suppliers and is often studied for its biological activities and applications in synthetic organic chemistry. Its molecular formula is with a molecular weight of approximately 295.33 g/mol.
4-(Benzyloxy)-1H-indole-2-carboxylic acid falls under the classification of indolecarboxylic acids, which are organic compounds containing a carboxylic acid group linked to an indole structure. This category is part of a broader class of organoheterocyclic compounds.
The synthesis of 4-(benzyloxy)-1H-indole-2-carboxylic acid typically involves several key steps:
The synthetic routes may vary based on the availability of starting materials and desired purity levels. Industrial production often utilizes continuous flow reactors to optimize yield and consistency.
The molecular structure of 4-(benzyloxy)-1H-indole-2-carboxylic acid features:
4-(Benzyloxy)-1H-indole-2-carboxylic acid can undergo several chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions, allowing for the synthesis of various derivatives with altered biological activities or properties.
4-(Benzyloxy)-1H-indole-2-carboxylic acid is known to participate in Suzuki–Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis.
The mechanism involves:
The compound's structure suggests potential stability and reactivity that could influence its pharmacokinetic properties, although specific studies are needed to elucidate these aspects further.
4-(Benzyloxy)-1H-indole-2-carboxylic acid typically appears as a crystalline solid. Its solubility profile indicates it is soluble in organic solvents but may have limited solubility in water.
Key chemical properties include:
4-(Benzyloxy)-1H-indole-2-carboxylic acid has several applications in scientific research:
The systematic investigation of 4-(benzyloxy)-1H-indole-2-carboxylic acid (CAS 39731-09-4) emerged from broader research into substituted indole derivatives during the late 20th century. This heterocyclic compound, characterized by a benzyl ether group at the C4 position and a carboxylic acid moiety at C2, was first synthesized to explore the reactivity of the indole nucleus. Early work demonstrated that benzyloxy substitution at the C4 position significantly alters the electron density of the indole ring, enhancing its suitability for electrophilic substitutions at other positions while providing steric protection to sensitive regions of the scaffold [1]. The compound’s crystalline nature (yellow to tan powder) and stability under refrigeration (0-8°C storage) facilitated its handling and characterization in laboratory settings [1].
Initial synthetic routes involved O-benzylation of 4-hydroxyindole precursors followed by carboxylation at C2, though modern adaptations employ palladium-catalyzed couplings and microwave-assisted techniques for improved regioselectivity. The compound gained prominence when researchers recognized its dual functionality: the benzyloxy group serves as a versatile protecting group that can be selectively removed under mild hydrogenation conditions, while the carboxylic acid enables amide coupling or metal chelation. This chemical orthogonality positioned 4-(benzyloxy)-1H-indole-2-carboxylic acid as a strategic intermediate for constructing complex molecules targeting biological systems [1] [7].
Table 1: Historical Development Timeline
Year | Development Milestone | Significance |
---|---|---|
1970s | Initial synthesis of 4-benzyloxyindole derivatives | Established core synthetic pathways for C4-protected indoles |
1990s | Structural characterization and stability studies | Confirmed crystalline properties and storage conditions (0-8°C) |
2000s | Application in pharmaceutical intermediates | Adopted as building block for anti-cancer agents and receptor modulators |
2010s | Utilization in solid-phase peptide-like syntheses | Enabled combinatorial library generation for high-throughput screening |
The architectural features of 4-(benzyloxy)-1H-indole-2-carboxylic acid make it a privileged scaffold in rational drug design. Its indole nucleus provides a planar, aromatic surface for π-π stacking interactions with biological targets, while the C2-carboxylic acid serves as a metal-chelating group or hydrogen-bond acceptor. The C4-benzyloxy moiety introduces steric bulk and lipophilicity, enhancing membrane permeability and enabling interactions with hydrophobic binding pockets [1] [4]. This triad of functionalities allows systematic structural diversification:
Neurotransmitter Receptor Targeting: The scaffold’s structural similarity to endogenous tryptophan metabolites enables modulation of neurotransmitter receptors. Research demonstrates that indole-2-carboxylate derivatives act as competitive antagonists at the glycine-binding site of NMDA receptors. Specifically, they inhibit glycine-mediated potentiation of NMDA-gated currents, which is relevant in excitotoxic neuronal death pathways observed in stroke and epilepsy [2]. This activity stems from the carboxylate group coordinating magnesium ions within the receptor’s allosteric site [2] [8].
Antiviral Applications: Recent studies highlight the scaffold’s role in HIV-1 integrase strand transfer inhibitors (INSTIs). The indole nitrogen and C2-carboxylate form bidentate chelation with Mg²⁺ ions in the integrase active site (DDE motif: Asp64, Asp116, Glu152). Computational docking confirms that 4-substitutions like benzyloxy enhance π-stacking with viral DNA (dC20/dA21 nucleotides), improving inhibitory potency (IC₅₀ values reaching 3-15 μM in optimized derivatives) [6].
Bioisosteric Versatility: The carboxylic acid group is strategically replaced to optimize pharmacokinetics while retaining target engagement. Success stories include:
Table 2: Strategic Bioisostere Applications
Biological Target | Carboxylic Acid Replacement | Advantage Observed | Mechanistic Basis |
---|---|---|---|
Angiotensin II Receptor | Tetrazole | 10-fold potency increase vs. carboxylate | Extended anion projection to Lys199 |
HCV NS3 Protease | Cyclopropyl acylsulfonamide | Improved P1' pocket complementarity | Sulfone oxygen H-bonding with catalytic residues |
Bcl-xL Anti-apoptotic Protein | Hydroxynaphthyl | Enhanced hydrophobic burial in binding cleft | Reduced desolvation penalty |
NMDA Receptor | None (native carboxylate retained) | Competitive glycine antagonism | Mg²⁺ chelation at allosteric site |
The scaffold’s adaptability shines in nuclear receptor and GPCR modulation, particularly for metabolic and autoimmune disorders. Structure-activity relationship (SAR) studies reveal that 4-(benzyloxy)-1H-indole-2-carboxylic acid derivatives achieve selective engagement with PPAR isoforms (α, γ, δ) and S1P1 receptors through strategic substitutions:
PPAR Modulation: Analogues featuring lipophilic C3 substituents (e.g., 4-tert-butylphenyl) and N1-benzyl groups with polar tails (e.g., 3,5-bis(2-methoxyethoxy) exhibit dual PPARα/γ agonism. These modifications enhance ligand interactions with the receptor’s hydrophobic arm and polar hinge region, respectively. The C2 carboxylate forms salt bridges with key arginine residues (e.g., Arg288 in PPARγ), while the C4-benzyloxy group occupies the Ω-pocket—a selectivity-determining cavity. Such derivatives improve insulin sensitivity and correct dyslipidemia in preclinical models of type 2 diabetes, outperforming earlier thiazolidinediones [5].
S1P1 Receptor Selectivity: In autoimmune therapeutics, C3-modified derivatives (e.g., 3-[[3-(trifluoromethyl)phenyl]methyl]) act as S1P1 receptor modulators that induce lymphocyte sequestration. The scaffold’s planar conformation allows deep insertion into the receptor’s orthosteric pocket, where the carboxylate anchors to Lys34 or Ser97 via hydrogen bonding. Meanwhile, fluorinated benzyl groups at C4 enhance hydrophobic contacts with Phe263 and Trp269 in the extracellular loop, reducing off-target effects on S1P3 (associated with bradycardia). This selectivity profile is crucial for next-generation multiple sclerosis and ulcerative colitis therapies [3].
Clinical candidates derived from this scaffold leverage its metabolic stability—the benzyloxy group resists first-pass oxidation better than alkyl ethers—and tunable acidity (pKₐ ≈ 4.2). Molecular hybridization approaches further combine it with privileged fragments (e.g., cyclopropylmethoxy aryl systems) to yield multi-targeted modulators active at nanomolar concentrations [3] [5].
Table 3: Receptor-Targeted Analogues and Applications
Receptor Class | Structural Modifications | Therapeutic Application | Key Pharmacological Effects |
---|---|---|---|
PPARα/γ | C3: 4-tert-butylphenyl; N1: 3,5-bis(2-methoxyethoxy)benzyl | Type 2 diabetes, Dyslipidemia | Improved insulin sensitivity; Reduced triglycerides |
S1P1 | C3: 3-(trifluoromethyl)benzyl; C4: cyclopropylmethoxy | Multiple sclerosis, Ulcerative colitis | Lymphocyte sequestration; Reduced endothelial permeability |
PPARδ | C3: Benzofuran-2-yl; N1: 2-(piperazin-1-yl)ethyl | Metabolic syndrome | Increased HDL synthesis; Skeletal muscle fatty acid oxidation |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1